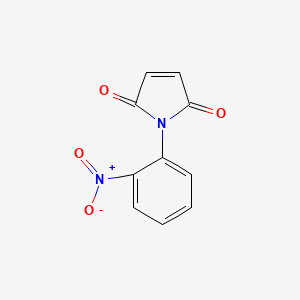

1-(2-nitrophenyl)pyrrole-2,5-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXAYTWCHGRQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183884 | |

| Record name | Maleimide, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-15-1 | |

| Record name | N-(2-Nitrophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(o-Nitrophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(o-Nitrophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-NITROPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(o-Nitrophenyl)maleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M824V2TTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 2 Nitrophenyl Pyrrole 2,5 Dione

Classical Synthetic Routes

The most conventional and widely documented method for synthesizing N-aryl maleimides, including the title compound, is a two-step sequence starting from a substituted aniline (B41778) and maleic anhydride (B1165640). researchgate.nettandfonline.com This approach is noted for its reliability and has been adapted for various substituted anilines.

Two-Step Procedure from o-Nitroaniline and Maleic Anhydride

The synthesis commences with the acylation of an aniline derivative, in this case, o-nitroaniline, with maleic anhydride. tandfonline.comtandfonline.com This initial step forms an N-(2-nitrophenyl)maleanilic acid intermediate. The reaction is typically carried out by dissolving maleic anhydride in a suitable solvent, such as diethyl ether or dimethylformamide (DMF), followed by the addition of o-nitroaniline. ucl.ac.behumanjournals.com The reaction proceeds readily at room temperature, leading to the precipitation of the maleanilic acid product. ucl.ac.behumanjournals.com

Amine Acylation: Reaction of o-nitroaniline with maleic anhydride to form N-(2-nitrophenyl)maleanilic acid. humanjournals.com

Cyclodehydration: Conversion of the maleanilic acid intermediate to the final imide, 1-(2-nitrophenyl)pyrrole-2,5-dione, through the removal of a water molecule. humanjournals.com

This method has been successfully applied to a range of substituted anilines to produce the corresponding N-phenylmaleimides. researchgate.nettandfonline.com

Cyclization of Maleanilic Acid Intermediates

The crucial second step is the cyclodehydration of the N-(2-nitrophenyl)maleanilic acid intermediate. This intramolecular condensation reaction closes the five-membered imide ring. A common and effective method involves heating the maleanilic acid in the presence of a dehydrating agent. tandfonline.comhumanjournals.com

One widely used protocol employs a mixture of acetic anhydride and a catalytic amount of anhydrous sodium acetate (B1210297). tandfonline.comorgsyn.org The reaction is typically heated to temperatures between 60-70°C. tandfonline.com The acetic anhydride serves as both the solvent and the dehydrating agent, while sodium acetate acts as a catalyst. After the reaction is complete, the product is often isolated by pouring the mixture into ice-cold water, which precipitates the N-substituted maleimide (B117702). tandfonline.com

Alternatively, stronger dehydrating agents can be used. For the synthesis of a similar compound, N-(4-nitrophenyl)maleimide, cyclodehydration of the corresponding maleamic acid was achieved using concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅). humanjournals.comvulcanchem.com

The choice of cyclization agent and conditions can influence the reaction's yield and purity. Below is a table summarizing typical conditions for this step.

Table 1: Comparative Cyclization Conditions for N-Aryl Maleanilic Acids

| Reagent System | Temperature | Typical Yield | Reference |

|---|---|---|---|

| Acetic Anhydride / Sodium Acetate | 60-70°C | ~70% | tandfonline.com |

| Conc. H₂SO₄ / P₂O₅ | 65°C | ~65% | humanjournals.comvulcanchem.com |

Modern Approaches and Optimization Techniques

While the classical two-step synthesis is robust, contemporary research focuses on improving reaction efficiency, reducing environmental impact, and simplifying procedures through catalytic methods and process optimization.

Catalytic Methods in Pyrrole-2,5-dione Synthesis

Catalysis plays a pivotal role in the synthesis of pyrrole-2,5-diones. In the classical cyclization step, sodium acetate is used as a catalyst to facilitate the ring closure. tandfonline.com Modern synthetic chemistry, however, explores more advanced catalytic systems. For the broader class of maleimides, palladium-catalyzed and ruthenium-catalyzed reactions have been developed. organic-chemistry.org For instance, palladium-catalyzed cyclization of alkynes with isocyanides provides a route to polysubstituted maleimides. organic-chemistry.org While not yet specifically reported for this compound, these methods represent the frontier of maleimide synthesis.

Optimization of existing methods is also a key area of research. Studies on related syntheses have shown that careful control of reaction parameters is crucial. For example, in the acetic anhydride/sodium acetate method, overheating can lead to lower yields, suggesting that precise temperature management is essential for optimal results. tandfonline.com The use of microwave heating has also been explored as a way to reduce reaction times and potentially improve yields for the synthesis of N-substituted maleimides. tandfonline.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-substituted maleimides to create more environmentally benign processes. researchgate.nettandfonline.com Key aspects include:

Atom Economy: The two-step synthesis from anilines and maleic anhydride is inherently atom-economical, with water being the only major byproduct in the cyclization step.

Use of Safer Solvents: Efforts have been made to replace hazardous solvents. While early procedures used solvents like ether, newer methods explore more benign alternatives or even solventless conditions. tandfonline.comucl.ac.be

Energy Efficiency: The use of lower reaction temperatures and alternative energy sources like microwave irradiation contributes to a more energy-efficient process. tandfonline.comtandfonline.com For instance, modifying the classic cyclization method allowed for a reduction in temperature by about 15°C while maintaining similar yields. tandfonline.com

Waste Reduction: Pouring the reaction mixture into water for precipitation is a simple workup that minimizes the use of organic solvents for extraction, thereby reducing chemical waste. tandfonline.com

Solventless methods, such as grinding reagents together, have been reported for some aryl-substituted maleimides, achieving high yields and representing a significant step forward in green synthesis. tandfonline.com

Reactivity and Mechanistic Investigations of 1 2 Nitrophenyl Pyrrole 2,5 Dione

Electron-Withdrawing Effects of the Nitro Group on Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of electron density from the phenyl ring into the nitro group). nih.gov In 1-(2-nitrophenyl)pyrrole-2,5-dione, the -NO₂ group is positioned ortho to the point of attachment to the maleimide (B117702) nitrogen.

This strong electron withdrawal has several profound consequences for the molecule's reactivity:

Increased Electrophilicity: The nitro group reduces electron density on the N-phenyl ring, which in turn pulls electron density from the maleimide nitrogen. This effect propagates to the maleimide ring, significantly increasing the electrophilicity of the carbon-carbon double bond and the carbonyl carbons.

Enhanced Reactivity: The heightened electrophilicity makes the maleimide double bond a much more reactive target for nucleophiles and a more potent dienophile in cycloaddition reactions. nih.govnih.gov Studies on various N-arylmaleimides confirm that those bearing electron-withdrawing substituents are more reactive. nih.govresearchgate.net

Structural Influence: The reactivity of N-arylmaleimides has also been linked to the dihedral angle between the aromatic and imide rings. The molecule's activity can be enhanced as this angle increases, influencing the electronic communication between the two ring systems. researchgate.net

Diels-Alder Reactions and Dienophilic Properties

The pyrrole-2,5-dione ring is an archetypal dienophile for the [4+2] Diels-Alder cycloaddition, a powerful reaction for forming six-membered rings. researchgate.netlibretexts.org The reactivity of a dienophile is critically enhanced by the presence of electron-withdrawing groups. libretexts.org

In this compound, the 2-nitrophenyl group acts as a potent activating substituent. By withdrawing electron density, it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid and efficient reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. libretexts.org This makes the compound a highly reactive dienophile suitable for reactions with a wide range of dienes, including electron-rich and cyclic variants like cyclopentadiene. libretexts.orgnih.gov The reaction proceeds with stereospecificity, preserving the stereochemistry of the dienophile in the resulting bicyclic adduct. libretexts.org

Table 1: General Scheme for Diels-Alder Reaction

| Diene | Dienophile | Product | Conditions |

|---|---|---|---|

| 1,3-Butadiene | This compound | 4-(2-Nitrophenyl)-4-azabicyclo[2.2.2]oct-7-ene-3,5-dione | Thermal (Heat) |

| Cyclopentadiene | This compound | (Stereoisomeric) Adduct | Rapid, often at room temp. |

Nucleophilic Addition Reactions

The electron-deficient double bond of the maleimide ring is highly susceptible to conjugate (or Michael) addition by nucleophiles. The electron-withdrawing 2-nitrophenyl group significantly enhances this reactivity. A prominent example is the thiol-Michael addition, where thiol-containing molecules, such as cysteine residues in proteins, react rapidly with the maleimide double bond. nih.govmdpi.com

Research has shown that N-aryl maleimides react very efficiently with nucleophiles like N-acetyl-L-cysteine, with the reaction often completing within minutes. mdpi.com The enhanced electrophilicity conferred by a nitrophenyl group can also improve the stereoselectivity of these additions. In the organocatalyzed Michael addition of aldehydes to N-arylmaleimides, the use of N-(4-nitrophenyl)maleimide led to a dramatically higher enantiomeric excess compared to analogues with less electron-withdrawing groups, highlighting the nitro group's activating effect. nih.gov

Table 2: Effect of N-Aryl Substituent on Enantioselective Michael Addition

| N-Aryl Maleimide Substituent | Pro-nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 4-Nitro | Isobutyraldehyde | 70% | nih.gov |

| 4-Acetyl | Isobutyraldehyde | 13% | nih.gov |

Data adapted from a study on related N-arylmaleimides to illustrate the electronic effect.

Cycloaddition Reactions

Beyond the [4+2] Diels-Alder reaction, the maleimide double bond can participate in other cycloadditions, notably the photochemical [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) rings. nih.govnih.govacs.org The reactivity of N-arylmaleimides in these reactions differs significantly from their N-alkyl counterparts.

Studies have shown that while N-alkyl maleimides can react with alkenes directly upon UVA irradiation (e.g., 370 nm), N-aryl maleimides, including N-phenylmaleimide, are often unreactive under these conditions. nih.govacs.org For the [2+2] cycloaddition to proceed efficiently with N-aryl maleimides, the use of a triplet photosensitizer, such as thioxanthone, and irradiation at a longer wavelength (e.g., 440 nm blue LEDs) is required. nih.govacs.orgresearchgate.net This protocol enables the successful synthesis of various cyclobutane adducts from N-arylmaleimides and different aliphatic olefins. acs.org

Table 3: Optimized Conditions for Photochemical [2+2] Cycloaddition

| Maleimide Type | Alkene | Irradiation | Sensitizer | Result |

|---|---|---|---|---|

| N-Alkyl Maleimide | Styrene | 370 nm (UVA) | None required | High Yield |

| N-Aryl Maleimide | Styrene | 440 nm (Blue LED) | Thioxanthone | High Yield |

Condensation Reactions

Condensation reactions are not a characteristic feature of the reactivity of the pre-formed this compound molecule. The two carbonyl groups of the imide functionality are relatively unreactive towards typical condensation partners due to the delocalization of the nitrogen lone pair, which reduces their electrophilicity.

Instead, a condensation reaction is fundamental to the synthesis of the compound itself. The standard route involves the condensation of 2-nitroaniline (B44862) with maleic anhydride (B1165640). mdpi.com This reaction initially forms an intermediate, N-(2-nitrophenyl)maleamic acid, which then undergoes a dehydrative cyclization (another form of condensation) in the presence of reagents like acetic anhydride and a catalyst to yield the final this compound product. mdpi.comhumanjournals.com

Reduction Reactions of the Nitro Group

The nitro group on the phenyl ring can be chemically reduced to an amino group (-NH₂), transforming the starting material into 1-(2-aminophenyl)pyrrole-2,5-dione. This product is a valuable bifunctional intermediate for further synthesis, for instance, in the preparation of heterocyclic fused systems.

The key challenge in this transformation is chemoselectivity: reducing the nitro group without affecting the reactive double bond or the carbonyl groups of the maleimide ring. Several standard methods for aromatic nitro group reduction can be employed under controlled conditions to achieve this selectivity.

Table 4: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| SnCl₂·2H₂O / HCl or Ethanol | Room temperature or mild heating | A classic and reliable method for selective nitro reduction. |

| H₂ / Pd/C | Low to moderate pressure, controlled temperature | Catalytic hydrogenation; care must be taken to avoid reduction of the C=C bond. |

| Zn or Fe / Acetic Acid or NH₄Cl | Mildly acidic or neutral conditions | Metal-acid reductions are effective and often chemoselective. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent often used in aqueous media. |

Computational and Theoretical Studies of 1 2 Nitrophenyl Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for analyzing the intricacies of 1-(2-nitrophenyl)pyrrole-2,5-dione. Theoretical studies have been conducted using various levels of theory, including B3LYP/6-311+G(d,p), wB97XD/Def2TZVPP, and LC-wpbe/6-311(2d,2p), to determine the stability, as well as the structural and electronic properties of the molecule. nih.gov These calculations are fundamental to understanding the molecule's reactivity and potential for applications in materials science, particularly in the development of copolymers. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are of significant interest. The distribution of electron density and the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) are key to its chemical behavior.

The electron-withdrawing nature of the nitrophenyl group significantly influences the electronic landscape of the pyrrole-2,5-dione core. While detailed quantitative values for the HOMO-LUMO gap and specific atomic charges from Mulliken population analysis for the title compound are not extensively detailed in readily available literature, DFT studies confirm the investigation of these electronic properties. nih.gov For context, related nitrophenyl derivatives studied using similar DFT methods exhibit HOMO-LUMO gaps in the range of 3.8 to 4.0 eV, suggesting a degree of electronic stability combined with potential for charge-transfer interactions. mdpi.com

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is characterized by the rotational orientation between the planar pyrrole-2,5-dione (maleimide) ring and the 2-nitrophenyl group. In the solid state, the asymmetric unit of the crystal contains two independent molecules, each displaying a significant twist between these two ring systems. nih.gov The observed dihedral angles between the rings are 73.94(2)° and 55.02(2)° for the two conformers. nih.gov

This twisted conformation is a result of steric hindrance. Specifically, the substitution of the nitro group at the ortho position of the phenyl ring leads to intramolecular repulsion with the carbonyl groups of the maleimide (B117702) ring. nih.gov This steric clash dictates the conformational preferences of the molecule.

Potential Energy Surface (PES) Investigations

To quantify the energetic consequences of the rotation around the C-N bond linking the phenyl and imide rings, potential energy surface (PES) scans have been performed using DFT methods. nih.gov These calculations reveal a very high rotational barrier of approximately 150 kcal/mol. nih.gov

This substantial energy barrier is attributed to the severe repulsive effect between the ortho-nitro group and the adjacent carbonyl group of the imide ring. nih.gov The PES shows that rotamers with specific spatial orientations, which minimize this repulsion, are significantly more stable. The analysis confirms that the twisted conformations observed in the crystal structure correspond to deep minima on the potential energy surface. nih.govresearchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions in the Crystalline State

Hirshfeld surface analysis is a valuable method for visualizing and quantifying the various intermolecular interactions that govern the packing of molecules in a crystal. This analysis maps the electron distribution of a molecule within the crystal lattice, providing a detailed picture of how molecules interact with their neighbors. mdpi.com For this compound, this analysis reveals the dominant forces responsible for its solid-state architecture. nih.govresearchgate.net

The most significant interactions contributing to the crystal packing involve hydrogen atoms. The primary contacts are H⋯O/O⋯H, H⋯H, and H⋯C/C⋯H interactions. nih.gov

Hydrogen Bonding Contributions

The predominant intermolecular interaction in the crystal structure of this compound is hydrogen bonding. The analysis shows that H⋯O/O⋯H contacts account for the largest portion of the Hirshfeld surface area. nih.govresearchgate.net These interactions primarily manifest as C—H⋯O hydrogen bonds, which link the two independent molecules within the asymmetric unit. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface |

|---|---|

| H⋯O/O⋯H | 54.7% |

Van der Waals Interactions

| Interaction Type | Contribution to Hirshfeld Surface |

|---|---|

| H⋯H | 15.6% |

| C⋯H/H⋯C | 15.2% |

The combination of strong C—H⋯O hydrogen bonds and numerous, weaker van der Waals contacts defines the supramolecular assembly and ultimate stability of the crystalline form of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational changes, flexibility, and interaction dynamics of a molecule within its environment, such as in a solvent or bound to a biological target.

Despite the utility of this technique, a review of current scientific literature reveals no specific studies focused on the molecular dynamics simulations of this compound. While MD simulations are often employed in conjunction with other computational methods like QSAR and molecular docking to study compound-protein interactions and stability, dedicated research on the dynamic behavior of this particular compound has not been published. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. elsevierpure.com By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. elsevierpure.comfrontiersin.org

While specific QSAR models for this compound are not documented, relevant studies have been conducted on structurally related N-substituted maleimide derivatives. These studies provide a framework for understanding how modifications to the maleimide core and its substituents can influence biological effects.

One significant QSAR study focused on a series of maleimide derivatives as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in various diseases. nih.gov The study utilized the Monte Carlo method to develop models for two sets of maleimide compounds. The statistical quality of these models, summarized in the table below, demonstrates their predictive power.

| Analyzed Series | Data Set | r² (Coefficient of Determination) | r²m (Metric for External Validation) |

|---|---|---|---|

| 3-Anilino-4-arylmaleimide Derivatives (74 compounds) | Training Set | 0.8617 | - |

| Test Set | 0.8659 | 0.7361 | |

| Maleimide Derivatives (177 compounds) | Training Set | 0.9435 | - |

| Test Set | 0.9262 | 0.8199 | |

| Validation Set | 0.8418 | 0.7469 (average) |

The high values for the coefficient of determination (r²) indicate a strong correlation between the structural features of the maleimide derivatives and their inhibitory activity against GSK-3β. nih.gov The models were able to identify specific molecular fragments that either increase or decrease the inhibitory potential, providing a clear path for the computer-aided design of new, more potent inhibitors. nih.gov This type of analysis could theoretically be applied to this compound to predict its potential activities and guide the synthesis of related compounds with enhanced properties. The principles of QSAR are broadly applicable across different families of compounds, including other heterocyclic systems like benzimidazole (B57391) derivatives, where they have also been used to explore molecular properties influencing biological activity. nih.gov

Derivatives of 1 2 Nitrophenyl Pyrrole 2,5 Dione: Synthesis and Structure Activity Relationships

Synthesis of N-Substituted Pyrrole-2,5-dione Derivativescibtech.orgresearchgate.net

The introduction of substituents onto the nitrogen atom of the pyrrole-2,5-dione (maleimide) ring is a primary strategy for creating diverse chemical libraries. cibtech.org This substitution is known to enhance the biological activities of the resulting compounds. cibtech.org

Amine Substitution Reactions

The most direct method for synthesizing N-substituted pyrrole-2,5-diones involves the condensation reaction between a primary amine and an anhydride (B1165640), such as maleic anhydride. For the parent compound, 1-(2-nitrophenyl)pyrrole-2,5-dione, this would be achieved by reacting 2-nitroaniline (B44862) with maleic anhydride.

A general approach involves refluxing an equimolar solution of the primary amine and maleic anhydride in a solvent like glacial acetic acid. cibtech.org The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into ice water, which causes the solid product to precipitate. cibtech.org This method is versatile and can be applied to a wide range of substituted anilines and other primary amines to generate a library of N-substituted derivatives. A related fundamental method for pyrrole (B145914) ring formation is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netmdpi.com

More complex, multi-component reactions have also been developed. For instance, N-substituted 2,3,5-functionalized 3-cyanopyrroles can be synthesized in a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov This reaction proceeds with high selectivity and atom efficiency, using acetic acid as a catalyst in ethanol. nih.gov

Chalcone-Imide Derivatives Synthesis

Chalcones, which are α,β-unsaturated ketones, can be integrated with a pyrrole-2,5-dione moiety to create hybrid molecules. nih.gov The synthesis of these chalcone-imide derivatives is typically a multi-step process. First, chalcone (B49325) derivatives bearing an amino group are prepared, often through a base-catalyzed Claisen-Schmidt condensation. nih.govmdpi.com

In a subsequent step, these amino-chalcones are reacted with an anhydride. For example, new 1-(4-(3-(aryl)acryloyl)phenyl)-1H-pyrrole-2,5-dione derivatives were prepared by reacting 4'-aminochalcones with maleic anhydride. nih.govarel.edu.tr The reaction is typically carried out in toluene (B28343) at reflux temperature for an extended period, such as 24 hours, often with a base like triethylamine (B128534) (NEt3) present. arel.edu.tr The resulting crude product can then be purified by crystallization. arel.edu.tr

| Compound ID | Aryl Group (Ar) | Chemical Structure |

|---|---|---|

| 5a | 4-methylphenyl |  |

| 5b | 4-bromophenyl |  |

| 5c | 4-chlorophenyl |  |

| 5f | 3-methoxyphenyl |  |

| 5g | 2-furyl |  |

Amidrazone-Derived Pyrrole-2,5-dione Derivatives

Amidrazones serve as versatile building blocks for synthesizing N(1)-imino substituted pyrrole-2,5-diones. mdpi.combohrium.com A series of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.comnih.gov This reaction is noteworthy because it exclusively yields the 1H-pyrrole-2,5-dione derivatives, regardless of the reaction conditions, which is a departure from reactions with unsubstituted maleic anhydride that often lead to 1,2,4-triazole (B32235) by-products. mdpi.com

The synthesis can be carried out in solvents like toluene, chloroform, or diethyl ether. mdpi.com Higher yields (75–95%) and shorter reaction times are generally achieved when the reaction is heated to the boiling point of the solvent. mdpi.com However, some sterically hindered products may require milder conditions, such as reacting at room temperature in diethyl ether. mdpi.com The structures of these derivatives exist as distinct Z and E stereoisomers. bohrium.comnih.gov

| Compound ID | Starting Amidrazone Substituents (R¹, R²) | Yield |

|---|---|---|

| 2a | R¹ = phenyl, R² = phenyl | 85% |

| 2b | R¹ = 2-pyridyl, R² = phenyl | 95% |

| 2c | R¹ = 4-pyridyl, R² = phenyl | 90% |

| 2d | R¹ = 2-pyridyl, R² = 2-pyridyl | 75% |

| 2e | R¹ = 2-pyridyl, R² = 4-methylphenyl | 85% |

| 2f | R¹ = 2-pyridyl, R² = 4-nitrophenyl | 90% |

Alkoxy-Nitrophenyl Derivatives

The synthesis of pyrrole-2,5-diones with alkoxy groups on the N-nitrophenyl substituent can be achieved by applying standard amine substitution methods. cibtech.org This would involve the condensation of an appropriately substituted alkoxy-nitroaniline with maleic anhydride. For instance, to synthesize a 1-(4-methoxy-2-nitrophenyl)pyrrole-2,5-dione, one would start with 4-methoxy-2-nitroaniline.

While the general synthetic routes are established, specific research detailing the synthesis and properties of alkoxy-nitrophenyl derivatives of 1H-pyrrole-2,5-dione is not extensively covered in the examined literature. However, related structures, such as pyrrole-2,5-diamides bearing nitrophenyl groups, have been synthesized, indicating the viability of using substituted nitroanilines as precursors. rsc.orgnih.gov

Strategies for Modifying the Pyrrole-2,5-dione Ring

Beyond N-substitution, the pyrrole-2,5-dione ring itself can be chemically modified to introduce new functionalities. These modifications typically target the double bond at the C3 and C4 positions.

One common strategy is the Michael addition reaction. An example is the enantioselective Michael reaction of aminomaleimides with nitroolefins, which adds a substituent to the C3 position of the maleimide (B117702) ring. nih.gov This type of reaction allows for the construction of 3,4-heteroatom-functionalized maleimides. nih.gov

More complex strategies for ring modification have been developed in the context of porphyrin chemistry, which contains pyrrole subunits. These methods, which could be adapted by analogy, include pyrrole ring-contraction or ring-expansion reactions. nih.gov For example, the oxidative cleavage of a trans-2,3-dihydroxychlorin (a reduced porphyrin) can lead to a secochlorin intermediate, which can then cyclize to form a pyriporphyrin, effectively expanding the heterocyclic ring fused to the pyrrole. nih.gov A reversal of this "breaking and mending" strategy has also been used to create larger heterocyclic systems fused to the pyrrole core. rsc.org These advanced methods highlight the potential for significant structural alteration of the pyrrole ring system.

Impact of Substituent Effects on Reactivity and Properties

The electronic nature of substituents on the N-phenyl ring significantly influences the reactivity and properties of the entire molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution, which in turn affects the molecule's stability, reactivity, and optical properties. researchgate.net

Theoretical studies using density functional theory (DFT) have explored these effects on pyrrole derivatives. researchgate.net Key findings include:

Energy Gap (ΔE): The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining chemical reactivity. Molecules with a small ΔE are generally more reactive and less stable than those with a large gap. researchgate.net

Substituent Influence: The introduction of substituents like -CH₃, -NH₂, -OH, -OCH₃ (EDGs) and -Cl, -NO₂ (EWGs) onto a phenyl-pyrrole system systematically modifies the electronic properties. Studies have shown that a nitro group (-NO₂), being a strong EWG, can significantly lower the energy gap, suggesting increased reactivity compared to derivatives with EDGs. researchgate.net

A practical example of this effect is seen in pyrrole 2,5-diamides bearing nitrophenyl groups. rsc.org A derivative with two nitro groups (3,5-dinitrophenyl) is sufficiently acidic to be deprotonated by the fluoride (B91410) anion in an acetonitrile (B52724) solution. rsc.org This deprotonation event is accompanied by a dramatic color change to deep blue, a phenomenon not observed in the corresponding 4-nitrophenyl derivative. rsc.org This demonstrates a clear link between the number and position of strongly electron-withdrawing substituents and the chemical reactivity of the molecule.

| Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) |

|---|---|---|---|---|

| -CH₃ | -5.32 | -1.63 | 3.69 | 1.845 |

| -NH₂ | -5.11 | -1.53 | 3.58 | 1.790 |

| -OH | -5.37 | -1.67 | 3.70 | 1.850 |

| -OCH₃ | -5.22 | -1.56 | 3.66 | 1.830 |

| -Cl | -5.61 | -1.99 | 3.62 | 1.810 |

| -NO₂ | -6.04 | -2.88 | 3.16 | 1.580 |

Advanced Applications in Organic Synthesis and Chemical Biology

Role as Versatile Synthetic Intermediates

The inherent reactivity of the maleimide (B117702) scaffold makes 1-(2-nitrophenyl)pyrrole-2,5-dione a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the two carbonyl groups renders the carbon-carbon double bond highly susceptible to nucleophilic attack and cycloaddition reactions. This reactivity is a cornerstone of its utility, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

A primary application of N-substituted maleimides, including the 2-nitrophenyl derivative, is their participation as dienophiles in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a direct and stereocontrolled route to a wide array of functionalized cyclohexene (B86901) derivatives, which can serve as precursors to more complex polycyclic systems. The reaction of N-aryl maleimides with various dienes proceeds efficiently, highlighting the robustness of this synthetic strategy.

Beyond cycloadditions, the double bond of this compound is also amenable to Michael additions. Thiol-maleimide chemistry, in particular, is a widely employed bioconjugation strategy. While this application is more prominent in the design of probes and tags, the fundamental reactivity underscores the compound's versatility as an acceptor for various nucleophiles, expanding its synthetic potential.

The synthesis of this compound itself is typically achieved through a two-step process. The initial step involves the acylation of 2-nitroaniline (B44862) with maleic anhydride (B1165640), which forms the corresponding N-(2-nitrophenyl)maleamic acid. Subsequent cyclization of this intermediate, often facilitated by a dehydrating agent such as acetic anhydride with a sodium acetate (B1210297) catalyst, yields the target maleimide. mdpi.com

Precursors for Heterocyclic Systems

The structural framework of this compound provides a robust platform for the synthesis of a diverse range of fused heterocyclic systems. The pyrrole-2,5-dione moiety can be chemically transformed or incorporated into larger ring systems, while the ortho-nitro group on the phenyl ring offers a handle for further cyclization reactions, leading to novel nitrogen-containing heterocycles. research-solution.com

One of the most prominent applications is in the synthesis of pyrrolo-fused heterocycles. Following a Diels-Alder reaction, the resulting adduct can undergo a variety of transformations to generate complex scaffolds. For instance, the reaction with a suitable diene can be the entry point to pyrrolo[3,4-c]pyridazines and other related structures.

Furthermore, the pyrrole-2,5-dione ring itself can be a precursor to other five-membered heterocycles. For example, pyrrole (B145914) derivatives can be synthesized from nitro compounds and diones through processes like the Paal-Knorr condensation, suggesting that under specific reductive conditions, the nitro group could be transformed to an amine, which could then potentially participate in intramolecular reactions with the dione (B5365651) moiety, although specific examples for the title compound are not extensively documented. researchgate.net The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives from pyrrole precursors highlights the potential of the pyrrole core in constructing fused systems. nih.govbham.ac.uk

The crystal structure of this compound reveals key conformational features that can influence its reactivity in the synthesis of heterocyclic systems. The molecule crystallizes in the monoclinic system, and analysis of its structure can provide insights into intermolecular interactions that may play a role in its solid-state reactivity or crystal packing.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach for the creation of libraries of structurally diverse small molecules, which are essential for screening and identifying new biologically active compounds. nih.govnih.govresearchgate.netbroadinstitute.org The maleimide scaffold, and by extension this compound, is a valuable building block in DOS strategies due to its ability to participate in a variety of bond-forming reactions, leading to a wide range of molecular architectures from a common starting material.

The versatility of N-substituted maleimides allows for their incorporation into multicomponent reactions, a cornerstone of DOS. These reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer a rapid and efficient means to generate molecular complexity. For instance, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with maleimides provide access to fused polycyclic octahydropyrrolo[3,4-c]pyrroles. acs.org

The general strategy involves using the maleimide as a central scaffold and introducing diversity by varying the substituents on the maleimide nitrogen, the reactants in cycloaddition or multicomponent reactions, and through subsequent functionalization of the resulting products. While specific large-scale DOS libraries based solely on this compound are not extensively reported, the principles of DOS are readily applicable to this compound, leveraging its inherent reactivity.

Design of Probes and Tags

The maleimide functional group is a cornerstone in the design of chemical probes and tags for applications in chemical biology, primarily due to its high reactivity and selectivity towards thiol groups found in cysteine residues of proteins. nih.govbirmingham.ac.uk This specific reactivity allows for the site-specific labeling of proteins and other biomolecules, enabling the study of their function, localization, and interactions within complex biological systems.

Substituted maleimides are being developed as customizable fluorescent linkers and probes. bham.ac.ukbirmingham.ac.uk The photophysical properties of these probes can be tuned by altering the substituents on the maleimide ring. The introduction of a 2-nitrophenyl group can influence the electronic properties of the maleimide, potentially modulating its reactivity and providing a platform for further functionalization to attach fluorophores or other reporter groups. For instance, coumarin-linked maleimide probes have been synthesized for the fluorescent tagging of biomolecules. nih.gov

The development of "next-generation maleimides" for applications such as antibody-drug conjugates (ADCs) highlights the ongoing innovation in this area. researchgate.net These advanced maleimides are designed to re-bridge reduced interchain disulfide bonds in antibodies, allowing for the controlled and site-specific conjugation of therapeutic payloads. While the direct use of this compound in this specific context is not widely documented, its structural motif is relevant to the broader class of N-aryl maleimides that are being explored for such applications. mdpi.com The synthesis of N-alkyne-dithiophenolmaleimide for insertion into disulfide bonds is an example of the sophisticated probes being developed from the maleimide scaffold. researchgate.net

The table below summarizes the key applications and the types of reactions that this compound and related maleimides undergo.

| Application Area | Key Reaction Types | Resulting Structures |

| Versatile Synthetic Intermediates | Diels-Alder Reaction, Michael Addition | Functionalized cyclohexenes, Polycyclic systems, Thio-succinimide adducts |

| Precursors for Heterocyclic Systems | Cycloaddition, Intramolecular Cyclization | Pyrrolo-fused heterocycles (e.g., pyrrolo[3,4-c]pyridazines), Fused nitrogen heterocycles |

| Diversity-Oriented Synthesis | Multicomponent Reactions (e.g., [3+2] Cycloaddition) | Structurally diverse molecular libraries, Fused polycyclic systems |

| Design of Probes and Tags | Thiol-Maleimide Conjugation | Site-specifically labeled proteins, Fluorescent probes, Antibody-drug conjugates |

Pharmacological and Biological Research Avenues for 1 2 Nitrophenyl Pyrrole 2,5 Dione and Its Derivatives

Antiproliferative and Antitumor Activities

The pyrrole-2,5-dione scaffold is a component of various compounds recognized for their antiproliferative and antitumor properties. mdpi.comcancertreatmentjournal.com Derivatives of this structure have been synthesized and evaluated for their ability to inhibit the growth of a wide array of cancer cell lines, demonstrating the therapeutic potential of this chemical class. nih.govmdpi.comresearchgate.net The introduction of different substituents onto the core structure allows for the fine-tuning of activity and selectivity, a common strategy in the design of novel anticancer agents. cancertreatmentjournal.com

Derivatives of 1-(nitrophenyl)pyrrole have shown significant inhibitory effects against several human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. rsc.orgnih.govresearchgate.net For instance, a 1-(3-nitrophenyl)pyrrole derivative demonstrated potent inhibition of tubulin polymerization, a key mechanism for halting cell division, and subsequently inhibited MCF-7 cell growth with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. nih.gov The reduction of the nitro group on this derivative to an amino group resulted in a compound that was a potent inhibitor of tubulin assembly and MCF-7 cell growth. nih.gov

The table below summarizes the cytotoxic activity of various nitrophenyl-containing compounds and related derivatives against HepG-2 and MCF-7 cancer cell lines, as reported in different studies.

| Compound/Derivative Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Phosphomolybdate hybrid solid | HepG-2 | 33.79 | rsc.org |

| Phosphomolybdate hybrid solid | MCF-7 | 32.11 | rsc.org |

| 1-(3-Aminophenyl)pyrrole derivative | MCF-7 | 0.015 | nih.gov |

| Chalcone-thienopyrimidine derivative (3b) | HepG-2 | More potent than 5-FU | nih.gov |

| Chalcone-thienopyrimidine derivative (3g) | MCF-7 | More potent than 5-FU | nih.gov |

| Sulfadiazine | HepG-2 | 245.69 | mdpi.com |

| Sulfadiazine | MCF-7 | 215.68 | mdpi.com |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | MCF-7 | GI₅₀ < 0.01-0.02 | mdpi.com |

This table is for illustrative purposes and includes data from various related heterocyclic compounds to show the scope of research in this area. IC₅₀ and GI₅₀ are measures of inhibitory concentration.

Anti-inflammatory Properties and Immunomodulation

The 1H-pyrrole-2,5-dione ring system is a key feature in several compounds known for their anti-inflammatory effects. mdpi.com These derivatives have been shown to modulate the body's inflammatory response, a critical factor in many chronic diseases. nih.gov Their mechanism often involves the inhibition of key inflammatory pathways and molecules.

A significant aspect of the anti-inflammatory action of pyrrole-2,5-dione derivatives is their ability to suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govnih.gov These cytokines are central mediators of the inflammatory cascade. researchgate.net Studies on new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives found that they could significantly inhibit the production of IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.com One derivative, in particular, demonstrated the strongest inhibitory effect on these cytokines. mdpi.com This inhibitory action on key cytokines highlights the potential of these compounds in treating immune-mediated inflammatory diseases. nih.gov

The table below presents findings on the inhibition of pro-inflammatory cytokines by various compounds, including pyrrole (B145914) derivatives.

| Compound/Derivative Class | Cytokine Inhibited | Cell Line/System | Effect | Reference |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivative (2a) | IL-6, TNF-α | Human PBMCs | Strongest inhibition observed among tested derivatives | mdpi.com |

| A 1H-pyrrole-2,5-dione derivative (Compound 20) | TNF-α | Macrophages | Reduction in secretion in a concentration-dependent manner | nih.gov |

| Javamide-II | IL-6 | THP-1 macrophage-like cells | Significant inhibition | mdpi.com |

| Sulfadiazine | TNF-α, IL-1b, COX-2 | HepG-2, MCF-7 cells | Reduced gene expression and protein levels | mdpi.com |

This table illustrates the inhibitory effects of various compounds on key pro-inflammatory cytokines.

Derivatives of 1H-pyrrole-2,5-dione have been found to influence lipid accumulation within macrophages. nih.gov This is a crucial process in the development of atherosclerosis, where macrophages engulf excess lipids to become "foam cells," a primary component of atherosclerotic plaques. researchgate.netnih.gov Research has shown that certain pyrrole-2,5-dione derivatives can inhibit this lipid uptake by macrophages. nih.gov

Cholesterol Absorption Inhibition

Beyond their anti-inflammatory and anticancer potential, 1H-pyrrole-2,5-dione derivatives have emerged as inhibitors of cholesterol absorption. nih.govnih.gov This activity is critical for managing hyperlipidemia, a condition characterized by high levels of lipids in the blood, which is a major risk factor for cardiovascular disease. nih.govnjtech.edu.cn Synthetic derivatives have been designed and tested for their ability to block cholesterol uptake, showing promise as a novel class of cholesterol-lowering agents. nih.govnih.gov

The mechanism by which these compounds inhibit cholesterol absorption is linked to the suppression of foam cell formation. nih.gov Foam cells arise from macrophages that have accumulated excessive amounts of cholesterol, a hallmark of early atherosclerotic lesions. researchgate.netnih.gov By inhibiting cholesterol absorption, certain 1H-pyrrole-2,5-dione derivatives effectively prevent macrophages from transforming into foam cells. nih.gov One particularly active derivative was shown to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers, thereby suppressing both foam cell formation and the associated inflammatory response. nih.gov This dual action—lowering lipid levels and reducing inflammation—makes these compounds particularly interesting for the potential prevention and treatment of atherosclerosis. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Research has demonstrated that N-substituted maleimides, the class of compounds to which 1-(2-nitrophenyl)pyrrole-2,5-dione belongs, possess notable antimicrobial properties. nih.gov Studies have shown that these derivatives are active against a spectrum of bacteria and fungi, with their efficacy often linked to the nature of the substituent on the nitrogen atom. nih.govtandfonline.com

Antibacterial Findings: A series of N-substituted maleimides exhibited interesting activity against several bacterial strains from the ATCC collection, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. nih.gov In this research, derivatives with alkyl substituents generally showed higher activity, with Minimum Inhibitory Concentration (MIC) values in the range of 8-32 µg/mL. nih.gov Aromatic analogues were found to be comparatively less active, while high MIC values were consistently observed for Pseudomonas aeruginosa (128 µg/mL), suggesting lower potency against this particular bacterium. nih.gov

Further studies on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives revealed that specific compounds demonstrated antibacterial action, with MICs of 128 µg/mL against Staphylococcus aureus and Yersinia enterocolitica. mdpi.com Other derivatives showed inhibitory activity against Escherichia coli and Mycobacterium smegmatis at concentrations of 256 µg/mL. mdpi.com The investigation of novel pyrrolidine-2,5-dione derivatives also identified compounds with potent activity against the Gram-positive bacterium Enterococcus faecalis, with MIC values as low as 0.25 µM. uobasrah.edu.iq

Antifungal Findings: The antifungal potential of this class of compounds is particularly noteworthy. Neutral N-substituted maleimides have displayed strong antifungal effects, with MICs reported in the 0.5–4 µg/mL range. tandfonline.com Research suggests that a potential mechanism of action in fungi involves the inhibition of β(1,3)glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. tandfonline.com Derivatives of pyrrolidine-2,5-dione have also shown significant promise against Candida albicans, with some compounds achieving MIC values of 0.125 µM. uobasrah.edu.iq Additionally, 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione have been described as having antifungal properties. mdpi.com

Table 1: Antimicrobial Activity of Selected 1H-Pyrrole-2,5-dione Derivatives

Compound Class / Derivative Target Microorganism Reported Activity (MIC) Source N-Alkyl Maleimides Staphylococcus aureus, Enterococcus faecalis, Escherichia coli 8-32 µg/mL mdpi.com N-Alkyl Maleimides Pseudomonas aeruginosa 128 µg/mL mdpi.com Neutral Maleimides Fungi (general) 0.5–4 µg/mL bldpharm.com Pyrrolidine-2,5-dione derivative (5a) Candida albicans 0.125 µM Pyrrolidine-2,5-dione derivatives (5a, 5g) Enterococcus faecalis 0.25 µM 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (2a, 2c) Staphylococcus aureus 128 µg/mL 3,4-dimethyl-1H-pyrrole-2,5-dione derivative (2d) Yersinia enterocolitica 128 µg/mL

Antiviral Activities

The therapeutic potential of the 1H-pyrrole-2,5-dione scaffold extends to antiviral applications. mdpi.comWhile specific research into the antiviral properties of this compound is not extensively documented, studies on related N-substituted pyrrole derivatives have identified promising leads for the development of novel antiviral agents. nih.gov A notable example comes from research targeting the human immunodeficiency virus type 1 (HIV-1). nih.govBy screening a chemical library, researchers identified two N-substituted pyrroles, designated NB-2 and NB-64, that inhibited HIV-1 replication in the low micromolar range. nih.govTheir mechanism of action was found to be the inhibition of HIV-1 fusion and entry into host cells. These compounds interfere with the formation of the gp41 six-helix bundle, a critical step in the viral fusion process, by binding to a hydrophobic pocket on the gp41 protein. nih.govThis action blocks the conformational changes necessary for the fusion of the viral and cellular membranes, thereby preventing infection. nih.govThese findings highlight N-substituted pyrroles as valuable lead compounds for designing new, small-molecule HIV-1 fusion inhibitors. nih.gov

Potential in Agrochemical Development

The biological activity of N-phenylmaleimide derivatives has also drawn attention in the field of agrochemical research, particularly for their use as fungicides. google.comgoogle.comPatents have been filed for N-phenyl-dichloromaleimide derivatives specifically for their application as agricultural and horticultural fungicides, indicating a recognized potential for this class of compounds in crop protection. google.comgoogle.com The core structure is seen as a building block for molecules with desired properties for the agricultural industry. researchgate.nettandfonline.comFurthermore, research has shown that many N(1)-substituted 1H-pyrrole-2,5-dione derivatives possess insecticidal, specifically larvicidal, activities. mdpi.comThis suggests a broader utility for these compounds beyond fungicidal action, potentially as agents to control insect pests. The development of derivatives such as this compound could therefore be a promising strategy in the creation of new agrochemicals.

Table 2: List of Chemical Compounds

Compound Name This compound 1H-Pyrrole-2,5-dione (Maleimide) 3-bromo-1H-pyrrole-2,5-dione 3,4-dibromo-1H-pyrrole-2,5-dione 3,4-dimethyl-1H-pyrrole-2,5-dione N-ethylmaleimide N-phenyl-dichloromaleimide N-substituted maleimides Pyrrolidine-2,5-diones

Polymer Science and Materials Applications

Use as Monomers in Copolymerization

1-(2-nitrophenyl)pyrrole-2,5-dione is utilized as a monomer in free-radical copolymerization reactions. The maleimide (B117702) group contains an electron-deficient carbon-carbon double bond, which readily copolymerizes with various vinyl monomers, particularly electron-donor monomers like methyl methacrylate (MMA). erpublications.comresearchgate.net The incorporation of N-substituted maleimides into a polymer chain is a strategy to modify the properties of the final material. erpublications.comkpi.ua

The polymerization process is typically initiated by a thermal initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like tetrahydrofuran (THF). sciensage.infoissuu.com Studies on analogous compounds, such as N-(2-Bromomethyl 6-Nitrophenyl) Maleimide (BNPMI), have shown that the maleimide monomer integrates effectively into the polymer backbone. erpublications.com The proportion of the maleimide unit in the resulting copolymer can be controlled by adjusting the feed ratio of the monomers, although the relationship is not always linear due to differences in monomer reactivity ratios. erpublications.com For instance, research on the copolymerization of N-(nitrophenyl) maleimides with methyl acrylate demonstrated the successful synthesis of copolymers with varying compositions. researchgate.net The rigid structure of the maleimide unit and its electron-deficient nature can significantly influence the performance qualities of the resulting materials. erpublications.com

Enhancement of Polymer Structural Rigidity and Thermal Stability

A primary motivation for incorporating this compound into polymer structures is to enhance their thermal properties. The inherent rigidity of the maleimide ring structure, combined with the bulky nitrophenyl substituent, restricts the segmental motion of the polymer chains. This increased structural rigidity leads to a higher glass transition temperature (Tg) and improved thermal stability compared to polymers without these moieties. erpublications.com

For example, copolymers synthesized from N-(2-Bromomethyl 6-Nitrophenyl) Maleimide and methyl methacrylate (MMA) have demonstrated superior thermal characteristics when compared to pure poly(methyl methacrylate) (PMMA). erpublications.com Similarly, studies involving N-(2-chloro-6-nitrophenyl)maleimide (CNPMI) have shown that its incorporation into the PMMA backbone results in polymers with enhanced thermal endurance. erpublications.com The electron-withdrawing nitro group on the phenyl ring further contributes to the stability of the structure. erpublications.com Thermogravimetric analysis (TGA) of copolymers containing N-(nitrophenyl) maleimide units consistently shows an increase in the decomposition temperature as the amount of the maleimide monomer in the copolymer increases, indicating enhanced stability at high temperatures. researchgate.net

Development of Optoelectronic Materials

In the field of optoelectronics, materials with tailored electronic properties are essential. The structure of this compound makes it a valuable component for creating such materials. The pyrrole-2,5-dione (maleimide) core is a well-known electron-accepting unit due to its two electrophilic carbonyl groups. nih.gov This electron-deficient character is significantly amplified by the presence of the 2-nitrophenyl group, which is a strong electron-withdrawing substituent.

This strong electron-accepting nature allows this compound to be used as an acceptor monomer in donor-acceptor (D-A) conjugated polymers. nih.govrsc.org In D-A polymers, alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone create a narrow bandgap, which is a critical property for organic electronic devices. nih.gov By tuning the donor and acceptor units, the optoelectronic properties, such as light absorption and energy levels (HOMO/LUMO), can be precisely controlled. rsc.orgnih.gov While direct studies on polymers from this compound are limited, the principles are well-established with similar acceptor units like phthalimide, which also features an electrophilic imide group and is widely used in organic electronics. nih.gov The synthetic versatility of such monomers allows for the creation of a wide range of conjugated polymers with properties tailored for specific optoelectronic applications. rsc.org

Applications in Organic Field-Effect Transistors and Solar Cells

The donor-acceptor architecture enabled by monomers like this compound is fundamental to the active layers in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Organic Field-Effect Transistors (OFETs): In OFETs, D-A polymers facilitate efficient charge transport. The planarity of the polymer backbone and strong intermolecular interactions are crucial for high charge carrier mobility. The imide-based acceptor units, like the one in this compound, contribute to creating planar polymer backbones and can enhance the electron mobility (n-type) or hole mobility (p-type) depending on the corresponding donor unit. nih.gov

Organic Solar Cells (OSCs): The active layer of an OSC typically consists of a blend of a donor and an acceptor material. D-A copolymers can function as the donor material, where the intramolecular charge transfer character from the donor unit to the acceptor unit (like the nitrophenyl-maleimide moiety) influences the absorption spectrum and energy level alignment. A broad absorption across the solar spectrum and appropriate HOMO/LUMO energy levels for efficient charge separation at the donor-acceptor interface are key for high-performance solar cells. tue.nl The strong electron-accepting nature of the this compound unit would lead to a low-lying LUMO level in a copolymer, which is a desirable characteristic for efficient electron transfer to acceptor molecules (like fullerenes or non-fullerene acceptors) in OSCs.

While specific device performance data for polymers derived from this compound is not available, the foundational properties of related diketopyrrolopyrrole and phthalimide-based polymers in high-performance OFETs and OSCs underscore the potential of this monomer in the field of organic electronics. nih.govtue.nl

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

1-(2-Nitrophenyl)pyrrole-2,5-dione, a member of the N-arylmaleimide class of compounds, presents a unique combination of structural features and reactivity. The synthesis is typically achieved through a two-step process involving the reaction of maleic anhydride (B1165640) with 2-nitroaniline (B44862) to form an intermediate N-(2-nitrophenyl)maleamic acid, followed by cyclodehydration. nih.gov This method, a variation of the widely used synthesis for N-substituted maleimides, provides a reliable route to the target compound.

Structurally, the molecule is characterized by the planar pyrrole-2,5-dione ring and the appended 2-nitrophenyl group. X-ray crystallography studies have shown that the two rings are not coplanar, with a significant dihedral angle between them due to steric repulsion between the nitro group and the carbonyl oxygens of the maleimide (B117702) ring. nih.gov This non-planar conformation influences the compound's crystal packing and intermolecular interactions, which are dominated by H⋯O/O⋯H, H⋯C/C⋯H, and H⋯H contacts. nih.gov

The reactivity of this compound is governed by the electron-deficient nature of the maleimide double bond, making it a good Michael acceptor and a dienophile in Diels-Alder reactions. While specific examples for this particular compound are not extensively documented in publicly available literature, the general reactivity of maleimides suggests its potential to participate in these and other addition reactions. researchgate.net The nitro group on the phenyl ring can also undergo reduction to an amino group, opening pathways to further functionalization and the synthesis of more complex heterocyclic systems.

Unexplored Reactivity and Synthetic Challenges

Despite the established synthetic route, challenges may arise in achieving high yields and purity, particularly during the cyclodehydration step, which can sometimes lead to side reactions. The exploration of greener and more atom-economical synthetic methods, such as solvent-free reactions or the use of alternative dehydrating agents, remains a viable area for research.

The reactivity of the maleimide moiety in this compound, while predictable in a general sense, has not been exhaustively studied. Detailed kinetic and mechanistic investigations of its participation in Michael additions with various nucleophiles and in Diels-Alder reactions with a range of dienes would provide valuable insights into its synthetic utility. Furthermore, the influence of the ortho-nitro group on the stereoselectivity of these reactions is an area ripe for investigation. The selective reduction of the nitro group in the presence of the reactive maleimide double bond presents another synthetic challenge and an opportunity for the development of chemoselective reduction methodologies.

Emerging Applications and Translational Research

The inherent reactivity of the maleimide group makes this compound a potential building block in materials science. N-substituted maleimides are known to undergo polymerization and copolymerization, leading to polymers with high thermal stability and specific dielectric properties. nih.govzenodo.org The presence of the nitro group offers a handle for further modification of the resulting polymers, potentially leading to materials with tailored functionalities for applications in electronics or as advanced coatings. For instance, polymers incorporating this moiety could be explored for their optical or electronic properties. ontosight.ai

In the context of medicinal chemistry, while direct biological data for this compound is limited, the broader class of N-substituted maleimides has shown a range of biological activities, including antimicrobial and cytotoxic effects. tandfonline.comnih.gov The potential of this specific compound as a precursor for the synthesis of novel biologically active molecules warrants further investigation. For example, some 1H-pyrrole-2,5-dione derivatives have been explored as cholesterol absorption inhibitors. nih.gov

Future Directions in Computational Design and Biological Evaluation

Computational chemistry has already provided valuable insights into the structure of this compound, with DFT calculations corroborating experimental X-ray diffraction data. nih.gov Future computational studies could focus on a more in-depth analysis of its reactivity. Frontier molecular orbital (FMO) analysis can be employed to predict the regioselectivity and stereoselectivity of its cycloaddition and Michael addition reactions. benthamscience.com Calculation of reaction pathways and transition state energies would provide a deeper understanding of the reaction mechanisms.

A systematic in vitro biological evaluation of this compound and its derivatives is a crucial next step. Screening for cytotoxicity against various cancer cell lines and for antimicrobial activity against a panel of pathogenic bacteria and fungi would establish its potential as a lead compound for drug discovery. mdpi.comsemnan.ac.ir Should promising activity be identified, further computational studies could be employed for the rational design of new analogues with improved potency and selectivity. This iterative cycle of computational design, synthesis, and biological evaluation holds the key to unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-nitrophenyl)pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of nitro-substituted precursors. For example, analogous pyrrole-2,5-dione derivatives are prepared using base-assisted cyclization of aryl-substituted intermediates under reflux conditions . Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (ethanol or benzene for crystallization), and catalyst selection (e.g., Pd/C for nitro group reduction if required) . Column chromatography or recrystallization is recommended for purification, with yields improved by controlling stoichiometry and reaction time .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and nitrophenyl group integration. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and nitro (NO₂) group absorptions (~1520–1350 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can the reaction mechanism of this compound synthesis be investigated using combined spectroscopic and computational approaches?

- Methodological Answer : In-situ Fourier transform infrared (FTIR) spectroscopy monitors intermediate formation during cyclization, such as enamine or imine species, by tracking characteristic wavenumber shifts . Density functional theory (DFT) calculations model reaction pathways, identifying transition states and energy barriers. For example, DFT has been used to validate nucleophilic addition steps in analogous pyrrole syntheses, reconciling experimental kinetics with theoretical activation energies .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer : Systematic comparison of synthetic protocols (e.g., solvent systems, purification methods) is essential. Purity should be confirmed via HPLC or TLC, as impurities from incomplete nitro reduction or side reactions may skew results . Computational tools like COSMO-RS predict solubility parameters under varying conditions, while accelerated stability studies (e.g., thermal gravimetric analysis) assess degradation pathways .

Q. What experimental design strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

- Methodological Answer : Factorial design of experiments (DoE) evaluates interactions between variables such as temperature, catalyst loading, and reaction time. For instance, a 2³ factorial design could test high/low levels of these factors to identify optimal conditions while minimizing resource use . Response surface methodology (RSM) further refines these parameters for maximum yield .

Q. What methodologies are employed to evaluate the electronic properties of this compound for potential use in organic semiconductors?

- Methodological Answer : Cyclic voltammetry (CV) measures oxidation/reduction potentials to estimate HOMO-LUMO gaps, while UV-Vis spectroscopy assesses optical bandgaps . DFT calculations complement these by modeling electron density distributions and charge transport properties . Thin-film characterization (e.g., AFM or XRD) evaluates crystallinity and morphology for device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.